1-(3,5-dimethylphenyl)-3-phenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione
Description
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c1-13-8-14(2)10-16(9-13)21-18-12-25(22,23)11-17(18)20(19(21)24)15-6-4-3-5-7-15/h3-10,17-18H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKOVISJDQDHPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=S)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethylphenyl)-3-phenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thioamide and phenyl-substituted precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, reducing production costs and time .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dimethylphenyl)-3-phenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
1-(3,5-dimethylphenyl)-3-phenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylphenyl)-3-phenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s thienoimidazole core distinguishes it from other nitrogen-sulfur heterocycles. Key structural comparisons include:
The 3,5-dimethylphenyl group may improve lipid solubility relative to halogenated analogs like procymidone (3,5-dichlorophenyl substituent) .
Physicochemical Properties
Biological Activity
The compound 1-(3,5-dimethylphenyl)-3-phenyl-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione , often referred to as U-51754 , is a member of the thienoimidazole family. This compound has garnered attention in pharmacological research due to its diverse biological activities, including potential applications in treating various diseases.
Chemical Structure and Properties
The molecular formula of U-51754 is , and its structural characteristics include a thieno[3,4-d]imidazole core with a sulfanylidene functional group. The presence of the dimethylphenyl and phenyl substituents contributes to its biological activity.
Biological Activities
U-51754 has been studied for several biological activities:
- Anticonvulsant Activity : Research indicates that U-51754 exhibits significant anticonvulsant properties. In a study involving rodent models, the compound was shown to reduce seizure activity effectively, suggesting its potential as a therapeutic agent for epilepsy .
- Antimicrobial Properties : Preliminary studies have demonstrated that U-51754 possesses antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models. It appears to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases .
The biological effects of U-51754 can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : U-51754 may act as an enzyme inhibitor, affecting metabolic pathways linked to disease processes.
- Receptor Modulation : The compound potentially interacts with neurotransmitter receptors, influencing neuronal excitability and signaling pathways related to seizure activity.
Research Findings and Case Studies
Several studies have explored the biological activity of U-51754:
Q & A
Q. Table 1: Substituent Effects on Yield (Representative Data)
| Substituent Position | Electron-Donating/Withdrawing Groups | Yield Range (%) | Reference |
|---|---|---|---|
| 4-Fluorophenyl | Electron-withdrawing | 72–85 | |
| 4-Methoxyphenyl | Electron-donating | 65–78 | |
| 3,5-Dimethylphenyl | Steric hindrance | 58–70 |
Methodological Note : Optimize reaction time and temperature based on substituent electronic effects. Lower yields for bulky groups (e.g., 3,5-dimethylphenyl) may require inert atmospheres or higher catalyst loading .
Which spectroscopic and crystallographic methods are critical for structural elucidation?
Classification : Basic
Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons at δ 7.15–8.01 ppm for phenyl groups) .
- Single-Crystal X-ray Diffraction : Resolves stereochemistry and confirms the sulfanylidene-thienoimidazole fused ring system. Example parameters:
- R factor : <0.04 for high precision .
- Data-to-parameter ratio : ≥12.9 ensures reliability .
Q. Table 2: Key Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Mean C–C bond length | 1.39 Å | |
| Dihedral angle (imidazole-thiophene) | 12.7° |
How can Design of Experiments (DoE) optimize synthesis under continuous-flow conditions?
Classification : Advanced
Answer :
- Step 1 : Define variables (e.g., temperature, residence time, reagent stoichiometry) using fractional factorial design .
- Step 2 : Apply response surface methodology (RSM) to model interactions. For example, flow-chemistry systems reduce byproducts by 20% compared to batch reactors when residence time is optimized to 8–12 minutes .
- Case Study : Omura-Sharma-Swern oxidation in flow reactors improved yield reproducibility (SD ±2.5%) .
What computational methods predict regioselectivity in sulfanylidene-thienoimidazole derivatives?
Classification : Advanced
Answer :
- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to predict reactive sites. For example, the LUMO of the thienoimidazole core localizes at the sulfur atom, favoring electrophilic thiolation .
- MD Simulations : Assess solvent effects on reaction pathways. Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing activation energy by ~15 kcal/mol .
How to resolve contradictions in reaction yields from electron-withdrawing vs. donating substituents?
Classification : Advanced
Answer :
- Mechanistic Analysis : Electron-withdrawing groups (e.g., -NO₂) accelerate cyclization via resonance stabilization but may increase steric hindrance. Balance these using Hammett plots to correlate σ values with yields .
- Statistical Validation : Apply ANOVA to confirm significance of substituent effects (p < 0.05). For example, 4-fluorophenyl derivatives show higher reproducibility (RSD 3.2%) than 3,5-dimethylphenyl analogs (RSD 8.7%) .
What intermediates are critical in multi-step syntheses?
Classification : Basic
Answer :
- Thioamide Precursors : E.g., 2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole, which undergoes oxidative cyclization .
- Key Intermediate Stability : Monitor via HPLC; thioamides degrade by 10–15% after 48 hours in air, necessitating inert storage .
How can X-ray crystallography reveal supramolecular interactions in derivatives?
Classification : Advanced
Answer :
- Packing Analysis : Identify π-π stacking (3.8–4.2 Å distances) and hydrogen bonds (e.g., N–H···S interactions at 2.9 Å) .
- Thermal Motion Parameters : B-factor analysis (<5 Ų) confirms rigid imidazole-thiophene fusion, critical for crystallinity .
What solvent systems stabilize this compound during storage?
Classification : Basic
Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
